1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)butane
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Description
The compound "1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)butane" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their properties, which can be somewhat related to the compound . For instance, the synthesis of fluorinated benzene derivatives and their structural analysis is discussed , as well as the physical properties of a fluorinated iron(II) spin-crossover compound . Additionally, the synthesis and reactions of a trifluoromethyl-substituted compound are explored , and the solubility and diffusivity of a tetrafluoroethane in ionic liquids are presented . The infrared spectra of related fluorinated compounds are also provided , and the reactivity of tetrafluoroethane towards base attack is investigated . Lastly, the reactions of tetrafluoro-1,2-di-iodoethane with sulfur compounds are described .
Synthesis Analysis
The synthesis of fluorinated compounds often involves nucleophilic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one involves acylation with trifluoroacetic anhydride . These methods could potentially be applied to the synthesis of "1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)butane" by adapting the reagents and conditions to suit the desired fluorinated butane derivative.
Molecular Structure Analysis
X-ray crystallography is a common technique used to investigate the molecular structures of fluorinated compounds. For example, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by X-ray crystallography, which revealed large bond angles around phosphorus atoms . Similarly, the molecular structure of the iron(II) spin-crossover compound was determined by X-ray diffraction at various temperatures . These techniques could be used to analyze the molecular structure of "1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)butane" to gain insights into its geometry and electronic structure.
Chemical Reactions Analysis
The reactivity of fluorinated compounds with bases and other reagents is of significant interest. Trifluorovinyllithium was synthesized from tetrafluoroethane using n-butyllithium, demonstrating the potential for generating fluorinated anions . The photochemical reactions of tetrafluoro-1,2-di-iodoethane with dimethyl sulphide and dimethyl disulphide also highlight the diverse reactivity of fluorinated compounds . These studies provide a foundation for understanding how "1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)butane" might react under various conditions.
Physical and Chemical Properties Analysis
The physical properties of fluorinated compounds, such as solubility and diffusivity, are crucial for their applications. The solubility and diffusivity of tetrafluoroethane in ionic liquids were measured, providing data that could be relevant to the solubility behavior of "1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)butane" in similar solvents . Additionally, the infrared spectra of related fluorinated ethers were characterized, which could inform the spectroscopic analysis of the compound .
Safety and Hazards
properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F7IO/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXWCMICEMCXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380249 |
Source
|
Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |
CAS RN |
200501-96-8 |
Source
|
Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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